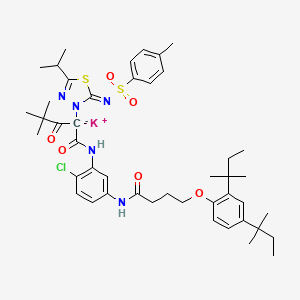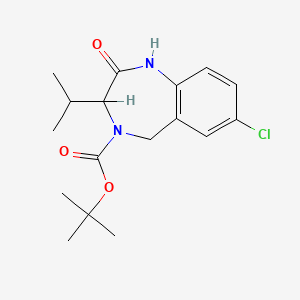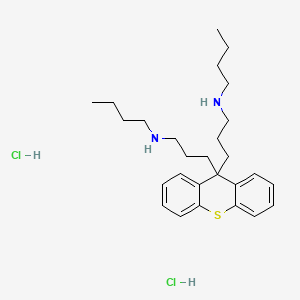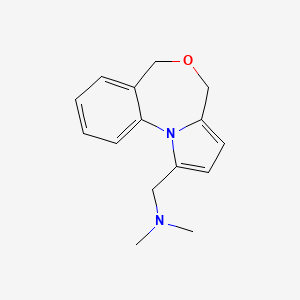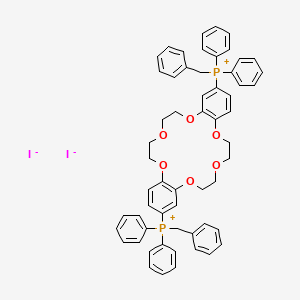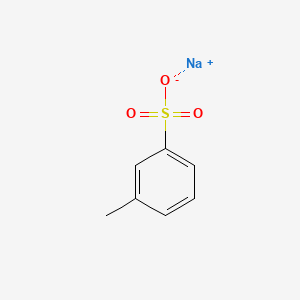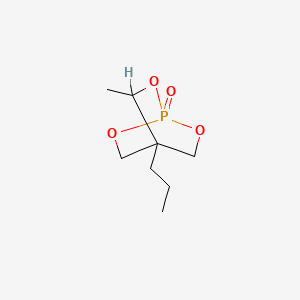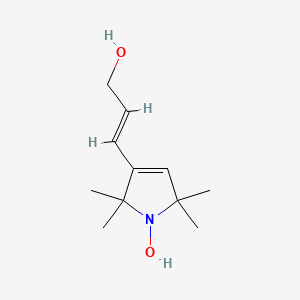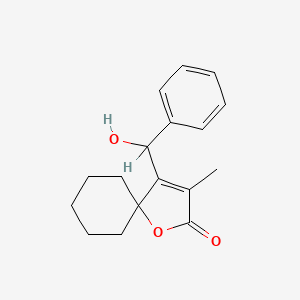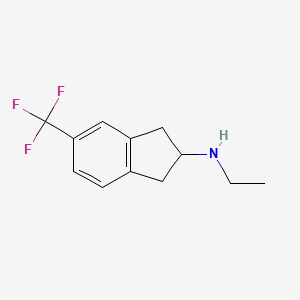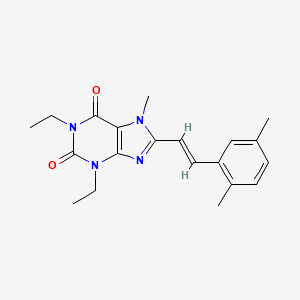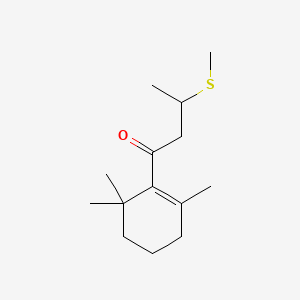
1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene is an organic compound with a complex structure that includes a cyclohexene ring substituted with a butyryl group and a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the butyryl group and the methylthio group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.
類似化合物との比較
Similar Compounds
- 3-(Methylthio)propyl isothiocyanate
- 3-(Methylthio)propanal
- Benzyl isothiocyanate
Uniqueness
1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
68697-67-6 |
|---|---|
分子式 |
C14H24OS |
分子量 |
240.41 g/mol |
IUPAC名 |
3-methylsulfanyl-1-(2,6,6-trimethylcyclohexen-1-yl)butan-1-one |
InChI |
InChI=1S/C14H24OS/c1-10-7-6-8-14(3,4)13(10)12(15)9-11(2)16-5/h11H,6-9H2,1-5H3 |
InChIキー |
NCSINGBYRFXOMK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)(C)C)C(=O)CC(C)SC |
密度 |
0.993-0.996 (20°) |
物理的記述 |
Clear colourless to yellow liquid; Strong fruit like aroma |
溶解性 |
Practically insoluble or insoluble in water Soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


